![molecular formula C21H23N3OS3 B3457173 5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3457173.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
The compound “5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
Similar compounds react differently with nitrogen bases having different numbers of labile hydrogen atoms . For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the ozaxole ring remaining unchanged . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS3/c1-11-7-15-16(8-12(11)2)24(17(25)10-23-14(4)9-13(3)22-23)21(5,6)19-18(15)20(26)28-27-19/h7-9H,10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYGNVQKJPYCGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=CC(=N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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